2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one
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Overview
Description
Pyrazolo and pyrido pyrimidine compounds are important drug-like scaffolds that have shown a wide range of clinical applications . They have been used in the development of various inhibitors and have potential therapeutic applications .
Synthesis Analysis
The synthesis of pyrazolo and pyrido pyrimidine compounds involves various solvents, catalysts, and techniques such as microwave irradiation . For example, an expeditious synthesis of a compound was optimized using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time .
Molecular Structure Analysis
The molecular structure of these compounds is complex. For instance, the molecular formula of a related compound, 4-Ethylpyrido[2,3-d]pyrimidine, is C9H9N3 .
Chemical Reactions Analysis
These compounds have been evaluated for their inhibitory activity against various biological targets. For example, a series of pyrazolo pyrimidine compounds were designed, synthesized, and evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds vary. For example, the molecular weight of a related compound, 4-Ethylpyrido[2,3-d]pyrimidine, is 159.188 Da .
Scientific Research Applications
Antimicrobial Activity
The compound has been found to have broad-spectrum antibacterial activity . A small library of diverse chemical structures resulted in the identification of 2-thioxodihydropyrido[2,3-d]pyrimidine 10a as having broad spectrum antibacterial activity . It also has reasonable antifungal activity .
Synthesis Process
An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones has been developed . The synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation .
Green Chemistry
A clean, green, efficient, and facile protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield . The reaction of 2-amino-nicotinonitriles with carbonyls was catalyzed by DBU under microwave irradiation . The DBU–H2O system can be recycled five times without activity loss .
Drug Development
The pharmacokinetic properties and calculation of drug likeness of 10a suggested good traditional drug-like properties . This led to the synthesis of a small library with seven compounds showing broad antimicrobial activity .
Anti-fibrotic Activities
Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM .
Mechanism of Action
Target of Action
Similar compounds have been found to target janus kinase 2 (jak2) , which plays a crucial role in various types of cancers and immune responses .
Mode of Action
Compounds with similar structures have been shown to inhibit jak2 . This inhibition could potentially lead to a decrease in the proliferation of cancer cells and modulation of immune responses .
Biochemical Pathways
The inhibition of jak2 can affect various signaling pathways, including the jak-stat signaling pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis .
Pharmacokinetics
Similar compounds have been suggested to have good traditional drug-like properties . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability .
Result of Action
Similar compounds have shown broad-spectrum antibacterial activity and reasonable antifungal activity . These compounds have also shown selectivity against the normal colon cell line (CCD-33Co) .
Action Environment
The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . These factors could potentially influence the compound’s action and efficacy.
Future Directions
Future research could focus on further optimizing the synthesis of these compounds and evaluating their potential therapeutic applications. The development of novel pyrazolo and pyrido pyrimidine compounds with improved inhibitory activity against various biological targets could be a promising direction .
properties
IUPAC Name |
2-ethyl-3H-pyrido[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-2-8-11-7-5-10-4-3-6(7)9(13)12-8/h3-5H,2H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVTYGZUUBGUAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CN=C2)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628604 |
Source
|
Record name | 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one | |
CAS RN |
161333-96-6 |
Source
|
Record name | 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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